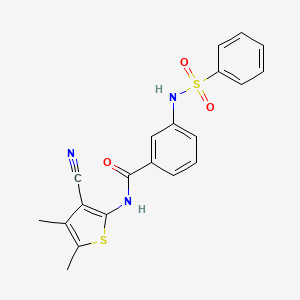

3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is characterized by the presence of a benzenesulfonamide group, a cyano group, and a dimethylthiophene moiety, making it a versatile material for various fields, including drug discovery and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free methods are often preferred for their simplicity and environmental benefits.

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted cyanoacetamides and heterocyclic compounds.

Applications De Recherche Scientifique

3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mécanisme D'action

The mechanism of action of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzenesulfonamide moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Cyanoacetamides: These compounds share the cyanoacetamide moiety and are used in similar synthetic applications.

Benzenesulfonamides: Compounds with the benzenesulfonamide group, known for their biological activities.

Thiophene Derivatives: Compounds containing the thiophene ring, widely used in organic synthesis and materials science.

Uniqueness

3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzenesulfonamide group and a cyano-substituted thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 362.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. A common method includes treating different amines with methyl cyanoacetate at room temperature without solvent. The synthesis process may include several steps:

- Formation of the Sulfonamide : Reacting a sulfonamide with an appropriate amine.

- Cyclization : Introducing the thiophene ring through cyclization reactions.

- Functionalization : Adding the cyano group via nucleophilic substitution.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably carbonic anhydrase IX (CA IX). CA IX is often overexpressed in various solid tumors and plays a crucial role in regulating intracellular pH and promoting tumor growth.

The compound's mechanism involves binding to the active site of CA IX, disrupting its function and leading to altered cellular processes such as:

- Reduced cell proliferation : Inhibition of CA IX leads to impaired pH regulation in tumor cells.

- Increased apoptosis : Disruption of pH homeostasis can trigger programmed cell death.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

-

In Vitro Studies :

- Inhibition assays demonstrated that this compound significantly reduces CA IX activity in cultured tumor cells.

- Cytotoxicity assays indicated enhanced apoptosis in cancer cells treated with the compound compared to controls.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth rates compared to untreated groups.

- Histological analysis revealed decreased tumor vascularization and increased necrosis in treated tumors.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | Contains sulfonamide moiety | Inhibitor of carbonic anhydrase IX |

| N-(3-cyano-thiophene derivatives) | Thiophene ring with various substituents | Anticancer and anti-inflammatory |

| N-(3-cyano-thiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide | Contains methoxy substituent | Potential antimicrobial properties |

Propriétés

IUPAC Name |

3-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-7-6-8-16(11-15)23-28(25,26)17-9-4-3-5-10-17/h3-11,23H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSLMNYJMSKCAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.